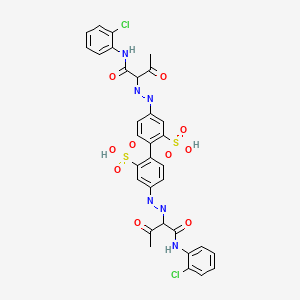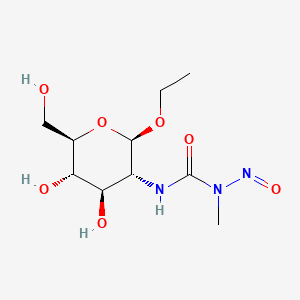
Broussonetinine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Broussonetinine B can be synthesized through biosynthetic pathways similar to those of sphingosine and phytosphingosine . The synthesis involves feeding experiments using [1-13C]glucose and 13C-NMR spectroscopic studies .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources, particularly from Broussonetia kazinoki .
化学反应分析
Types of Reactions: Broussonetinine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound reacts with common reagents such as ninhydrin, which is used to detect the presence of amino acids and proteins . The reaction conditions often involve preparative high-performance liquid chromatography (HPLC) for isolation and purification .
Major Products Formed: The major products formed from these reactions include various glycosidase inhibitors, which are crucial for its biological activity .
科学研究应用
Broussonetinine B has a wide range of scientific research applications:
作用机制
Broussonetinine B exerts its effects by inhibiting glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism .
相似化合物的比较
- Broussonetine A
- Broussonetine E
- Broussonetine F
- Broussonetinine A
Comparison: Broussonetinine B is unique due to its specific glycosidase-inhibitory properties, which are more potent compared to other similar compounds . While Broussonetine A, E, and F also exhibit glycosidase inhibition, this compound has shown stronger activity in various studies .
属性
CAS 编号 |
190317-93-2 |
|---|---|
分子式 |
C18H35NO5 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
13-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18+/m1/s1 |
InChI 键 |
HLJOKJJUFIWVNY-TVFCKZIOSA-N |
手性 SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
规范 SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)











